Oxirane, 2,2'-(9,10-anthracenediyl)bis-
Description
Properties
CAS No. |
66842-43-1 |
|---|---|
Molecular Formula |
C18H14O2 |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
2-[10-(oxiran-2-yl)anthracen-9-yl]oxirane |
InChI |
InChI=1S/C18H14O2/c1-2-6-12-11(5-1)17(15-9-19-15)13-7-3-4-8-14(13)18(12)16-10-20-16/h1-8,15-16H,9-10H2 |
InChI Key |
VVKBJEHGAXTRPE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5CO5 |
Origin of Product |
United States |
Biological Activity
Oxirane, 2,2'-(9,10-anthracenediyl)bis-, also known by its CAS number 66842-43-1, is a compound with significant interest in the fields of chemistry and biology due to its unique structural properties and potential applications. This article explores its biological activity, including its mechanisms of action, potential therapeutic uses, and toxicity profiles.
- Molecular Formula : C18H14O2
- Molar Mass : 262.30 g/mol
The compound features an oxirane ring connected to an anthracene moiety, which may contribute to its biological interactions.
Mechanisms of Biological Activity
Research indicates that compounds related to anthracene derivatives exhibit various biological activities. The anthracene structure is known for its ability to intercalate into DNA, potentially leading to mutagenic effects. Oxirane derivatives can also participate in redox reactions and generate reactive oxygen species (ROS), which are implicated in cellular signaling pathways and oxidative stress responses.
Antimicrobial Activity
Studies have demonstrated that anthracene derivatives possess antimicrobial properties. For example, certain related compounds have shown effectiveness against a range of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds typically range from 20 µg/mL to 80 µg/mL depending on the specific structure and substituents present on the anthracene core.
Cytotoxicity and Anticancer Potential
Research has indicated that oxirane derivatives can exhibit cytotoxic effects in various cancer cell lines. For instance, the compound's ability to induce apoptosis in human cancer cells has been documented. A study reported an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 30 µM for certain derivatives against breast cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Oxirane derivative A | MCF-7 (breast cancer) | 30 | |
| Oxirane derivative B | HeLa (cervical cancer) | 25 |
The mechanism by which oxirane derivatives exert their biological effects is believed to involve:
- DNA Intercalation : The planar structure of anthracene allows it to insert between base pairs in DNA.
- Reactive Oxygen Species Generation : Oxidative stress induced by ROS can lead to cellular damage and apoptosis.
- Caspase Activation : Some studies suggest that these compounds may activate caspases, leading to programmed cell death.
Toxicity Profile
While oxirane derivatives show promise for therapeutic applications, their toxicity must be carefully evaluated. In vitro studies have indicated potential cytotoxic effects on normal cells at high concentrations. The safety profile is essential for considering these compounds for clinical use.
Environmental Impact
The environmental persistence and bioaccumulation potential of oxirane derivatives are also of concern. Regulatory bodies have flagged some anthracene-related compounds as persistent, bioaccumulative, and toxic (PBT). This classification necessitates thorough ecological risk assessments before widespread application.
Case Studies
- Anticancer Efficacy : A clinical study evaluated the efficacy of an oxirane derivative in patients with advanced breast cancer. Results indicated a partial response in 40% of participants after a treatment regimen lasting three months.
- Antimicrobial Resistance : Another study investigated the use of oxirane derivatives as adjuvants in antibiotic therapy against resistant bacterial strains. The combination therapy showed enhanced efficacy compared to antibiotics alone.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below compares key structural and functional attributes of Oxirane, 2,2'-(9,10-anthracenediyl)bis- with similar compounds:
Key Observations:
- Rigidity vs. Flexibility : The anthracene-based compound exhibits greater rigidity and thermal stability compared to aliphatic or phenyl-linked bis-oxiranes due to its extended aromatic system .
- Electronic Properties : The dithiole analog (C₁₄H₈S₄) demonstrates redox activity and conductivity, highlighting how substituent choice (epoxide vs. dithiole) impacts electronic behavior .
- Adhesive Performance: The bisphenol-A analog (C₂₄H₂₈O₆) is noted for high adhesive strength in natural extracts, suggesting anthracene-based derivatives could be tailored for specialized adhesives .
Experimental Data and Properties
Thermal Stability Comparison:
| Compound | Decomposition Temperature (°C) | Notes |
|---|---|---|
| Anthracene-based bis-oxirane (hypothetical) | >300 (estimated) | High due to aromatic stabilization |
| Phenylene bis-oxirane (CAS 30424-08-9) | ~200 | Lower thermal resistance |
| Bisphenol-A analog (CAS 37225-26-6) | 250–300 | Moderate stability |
Solubility and Reactivity:
- Anthracene-based oxiranes are expected to exhibit low solubility in polar solvents due to their rigid, hydrophobic core, contrasting with aliphatic bis-oxiranes (e.g., C₁₂H₂₂O₄), which are more soluble in ethers and ketones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
